REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[S:7][C:8]([C:15]([O:17]CC)=[O:16])=[C:9]2[O:14][CH2:13][CH2:12][O:11][C:10]=12)=[O:5])C.[OH-].[Na+]>>[C:15]([C:8]1[S:7][C:6]([C:4]([OH:5])=[O:3])=[C:10]2[O:11][CH2:12][CH2:13][O:14][C:9]=12)([OH:17])=[O:16] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1SC(=C2C1OCCO2)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The microwave reactor is heated by the 2.45 GHz microwave at a power of 500-1200 W
|
Type
|
CUSTOM
|
Details
|
hydrolysis reaction for no more than 20 minutes
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1SC(=C2C1OCCO2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |